

# Spectroscopic Characterization of 2'-O,4'-C-Methylenecytidine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2'-O,4'-C-Methylenecytidine

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## Abstract

**2'-O,4'-C-Methylenecytidine**, a prominent member of the Locked Nucleic Acid (LNA) family of nucleoside analogs, has garnered significant attention in the field of drug development and diagnostics due to its unique conformational rigidity. This rigidity, conferred by the methylene bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, pre-organizes the molecule into an N-type sugar conformation. This structural constraint enhances the binding affinity and stability of oligonucleotides incorporating this analog when hybridized with complementary DNA and RNA strands.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quality control, and for elucidating the structural basis of its potent biological activity. This technical guide provides a comprehensive overview of the spectroscopic characterization of **2'-O,4'-C-Methylenecytidine**, detailing the expected data from key analytical techniques and the experimental protocols for their acquisition.

## Chemical Structure and Properties

- Systematic Name: 4-Amino-1-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidin-2(1H)-one
- Synonyms: LNA-C, LNA-Cytidine
- CAS Number: 206055-69-8
- Molecular Formula: C<sub>10</sub>H<sub>13</sub>N<sub>3</sub>O<sub>5</sub>
- Molecular Weight: 255.23 g/mol

The defining feature of **2'-O,4'-C-Methylenecytidine** is the bicyclic sugar moiety, which locks the furanose ring in a C3'-endo (N-type) conformation. This pre-organization is the basis for the remarkable thermal stability of LNA-containing oligonucleotides.<sup>[1]</sup>

## Spectroscopic Data

The following sections summarize the expected quantitative data from the primary spectroscopic techniques used to characterize **2'-O,4'-C-Methylenecytidine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of **2'-O,4'-C-Methylenecytidine**, providing detailed information about the connectivity and spatial arrangement of atoms.

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts and Coupling Constants

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H6	7.5 - 7.8	d	$J(\text{H6-H5}) \approx 7.5$
H5	5.8 - 6.1	d	$J(\text{H5-H6}) \approx 7.5$
H1'	5.9 - 6.2	s	-
H2'	3.9 - 4.2	d	$J(\text{H2'-H3'}) \approx 5.0$
H3'	4.1 - 4.4	d	$J(\text{H3'-H2'}) \approx 5.0$
H4'	3.8 - 4.1	s	-
H5'a, H5'b	3.6 - 3.9	m	-
Bridge-CH <sub>2</sub> a	4.0 - 4.3	d	$J(\text{geminal}) \approx 8.0$
Bridge-CH <sub>2</sub> b	3.8 - 4.1	d	$J(\text{geminal}) \approx 8.0$

Note: Predicted values are based on typical ranges for nucleoside analogs and may vary depending on the solvent and experimental conditions.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C6	140 - 142
C5	95 - 97
C2	155 - 157
C4	165 - 167
C1'	88 - 92
C2'	78 - 82
C3'	70 - 74
C4'	83 - 87
C5'	60 - 64
Bridge-CH <sub>2</sub>	72 - 76

Note: Predicted values are based on typical ranges for nucleoside analogs and may vary depending on the solvent and experimental conditions.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For **2'-O,4'-C-Methylenecytidine**, electrospray ionization (ESI) is a common technique.

Table 3: Expected Mass Spectrometry Data

Parameter	Value
Ionization Mode	ESI-MS (Positive)
Molecular Formula	C <sub>10</sub> H <sub>13</sub> N <sub>3</sub> O <sub>5</sub>
Exact Mass	255.0855
[M+H] <sup>+</sup>	256.0928
[M+Na] <sup>+</sup>	278.0747
[M+K] <sup>+</sup>	294.0487
Key Fragment Ion	~112 (Cytosine base + H) <sup>+</sup>

## UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, primarily of the nucleobase.

Table 4: Expected UV-Vis Absorption Data

Solvent	$\lambda_{\max}$ (nm)	Molar Absorptivity ( $\epsilon$ , M <sup>-1</sup> cm <sup>-1</sup> )
Water/Buffer (pH 7)	~271	~9,000
0.1 M HCl	~280	~12,500
0.1 M NaOH	~271	~9,000

Note: The  $\lambda_{\max}$  and molar absorptivity are characteristic of the cytosine chromophore and can be influenced by pH.

## Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the chirality of the molecule, which is particularly sensitive to the conformation of the sugar moiety.

Table 5: Expected Circular Dichroism Data

Wavelength (nm)	Molar Ellipticity ( $[\theta]$ , deg·cm <sup>2</sup> ·dmol <sup>-1</sup> )
~270-280	Positive Cotton Effect
~240-250	Negative Cotton Effect
~210-220	Positive Cotton Effect

Note: The exact positions and magnitudes of the Cotton effects are sensitive to the solvent and temperature.

## Experimental Protocols

Detailed methodologies for the key spectroscopic characterization techniques are provided below.

### NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **2'-O,4'-C-Methylenecytidine**.
- Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition:

- The <sup>1</sup>H NMR spectrum is typically recorded on a 400 MHz or higher field spectrometer.
- Acquire the spectrum at a constant temperature, usually 25 °C.
- Use a standard single-pulse experiment.
- Apply a solvent suppression technique if using a protic solvent like D<sub>2</sub>O.
- Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transform.

- Reference the chemical shifts to an internal standard (e.g., DSS for D<sub>2</sub>O or TMS for DMSO-d<sub>6</sub>).

#### <sup>13</sup>C NMR Acquisition:

- The <sup>13</sup>C NMR spectrum is recorded on the same spectrometer.
- Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
- A larger number of scans will be required compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.
- Process and reference the spectrum similarly to the <sup>1</sup>H NMR.

## Mass Spectrometry

#### Sample Preparation:

- Prepare a stock solution of **2'-O,4'-C-Methylenecytidine** in a suitable solvent (e.g., methanol/water) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

#### ESI-MS Analysis:

- The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.
- Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system.
- Operate the mass spectrometer in positive ion mode.
- Acquire full scan mass spectra over a mass-to-charge (m/z) range of 100-500.
- For fragmentation studies (MS/MS), select the [M+H]<sup>+</sup> ion for collision-induced dissociation (CID) and acquire the product ion spectrum.

## UV-Vis Spectroscopy

### Sample Preparation:

- Prepare a stock solution of **2'-O,4'-C-Methylenecytidine** in the desired solvent (e.g., water, buffer at a specific pH) with a known concentration.
- Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 at the  $\lambda_{\text{max}}$ .

### Spectral Acquisition:

- Use a dual-beam UV-Vis spectrophotometer.
- Fill a quartz cuvette with the solvent to record a baseline.
- Rinse and fill the cuvette with the sample solution.
- Scan the absorbance from 200 to 400 nm.
- Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
- Calculate the molar absorptivity ( $\epsilon$ ) using the Beer-Lambert law ( $A = \epsilon cl$ ).

## Circular Dichroism (CD) Spectroscopy

### Sample Preparation:

- Prepare a solution of **2'-O,4'-C-Methylenecytidine** in a CD-transparent solvent (e.g., water, phosphate buffer) at a known concentration.
- The concentration should be adjusted to give a suitable signal, typically in the micromolar range.

### Spectral Acquisition:

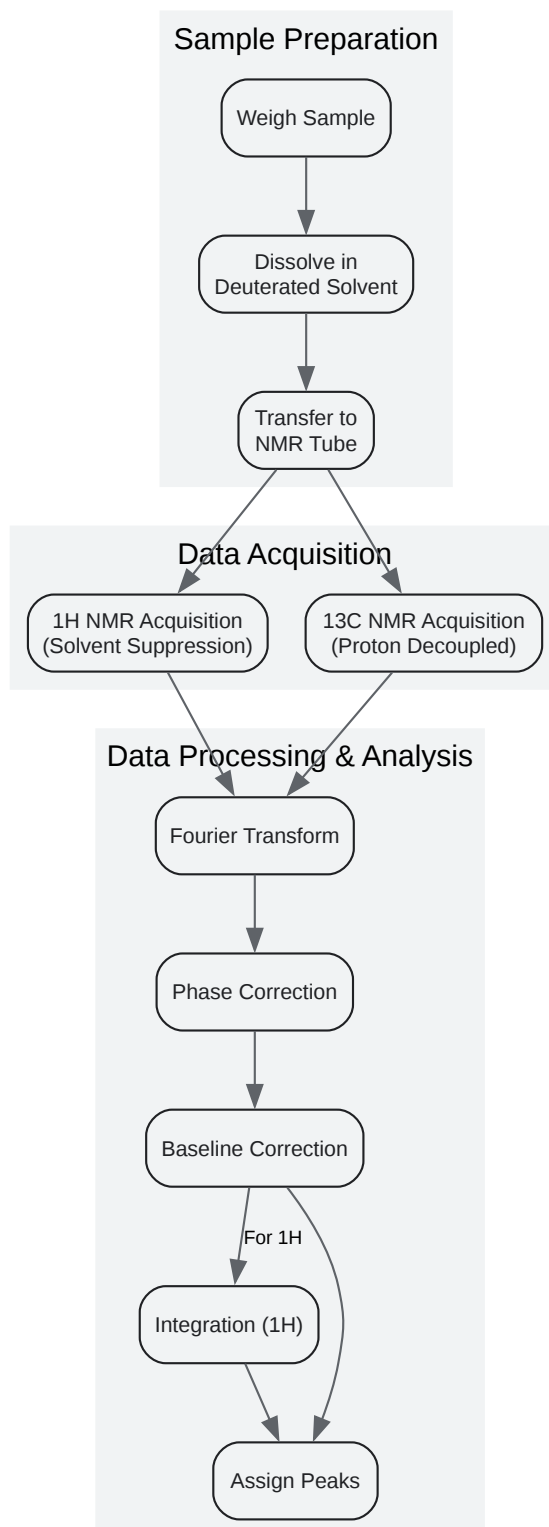
- Use a CD spectropolarimeter.
- Record a baseline spectrum of the solvent in the same cuvette.

- Record the CD spectrum of the sample over the desired wavelength range (e.g., 200-320 nm).
- Subtract the baseline from the sample spectrum.
- Convert the raw data (ellipticity in millidegrees) to molar ellipticity ( $[\theta]$ ).

## Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for the spectroscopic characterization of **2'-O,4'-C-Methylenecytidine**.

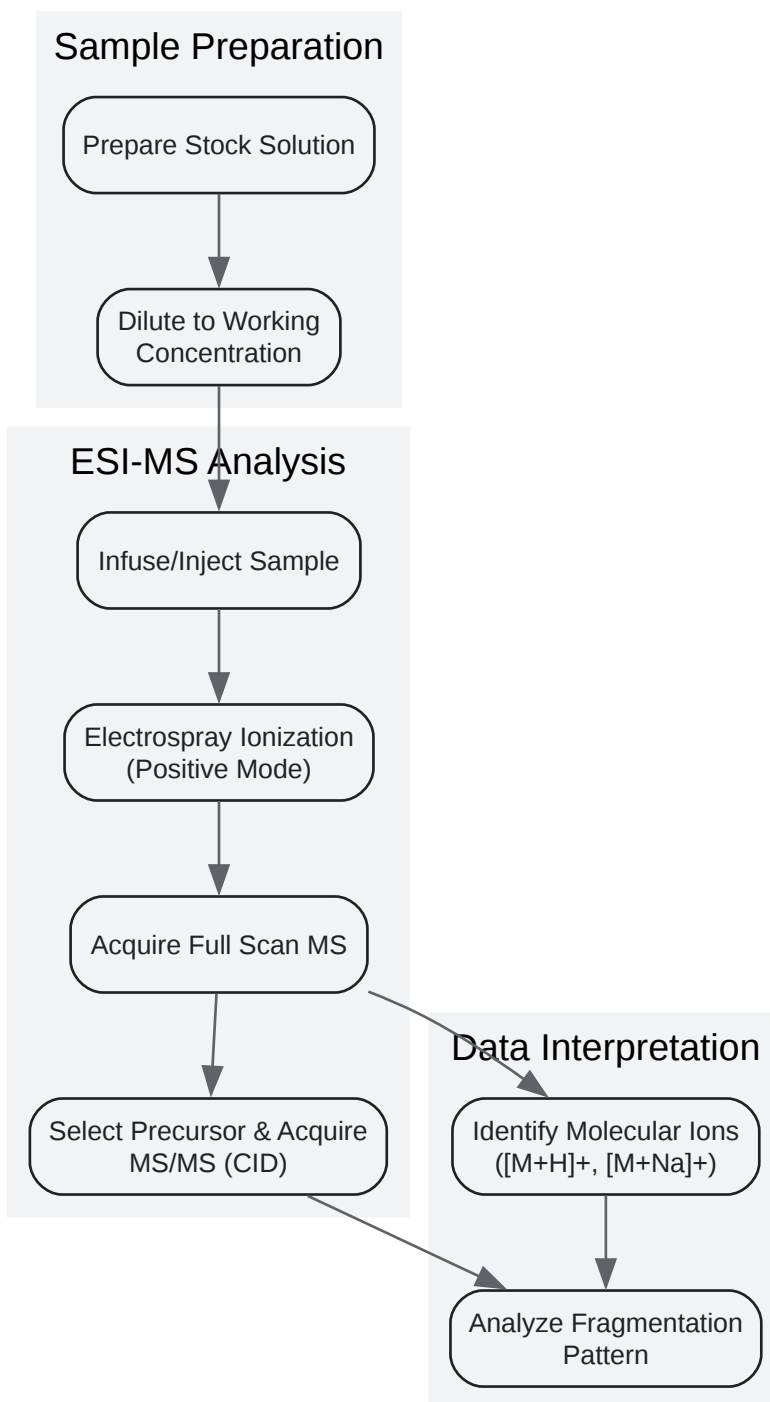
## NMR Spectroscopy Workflow



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Caption: Workflow for NMR spectroscopic analysis of **2'-O,4'-C-Methylenecytidine**.

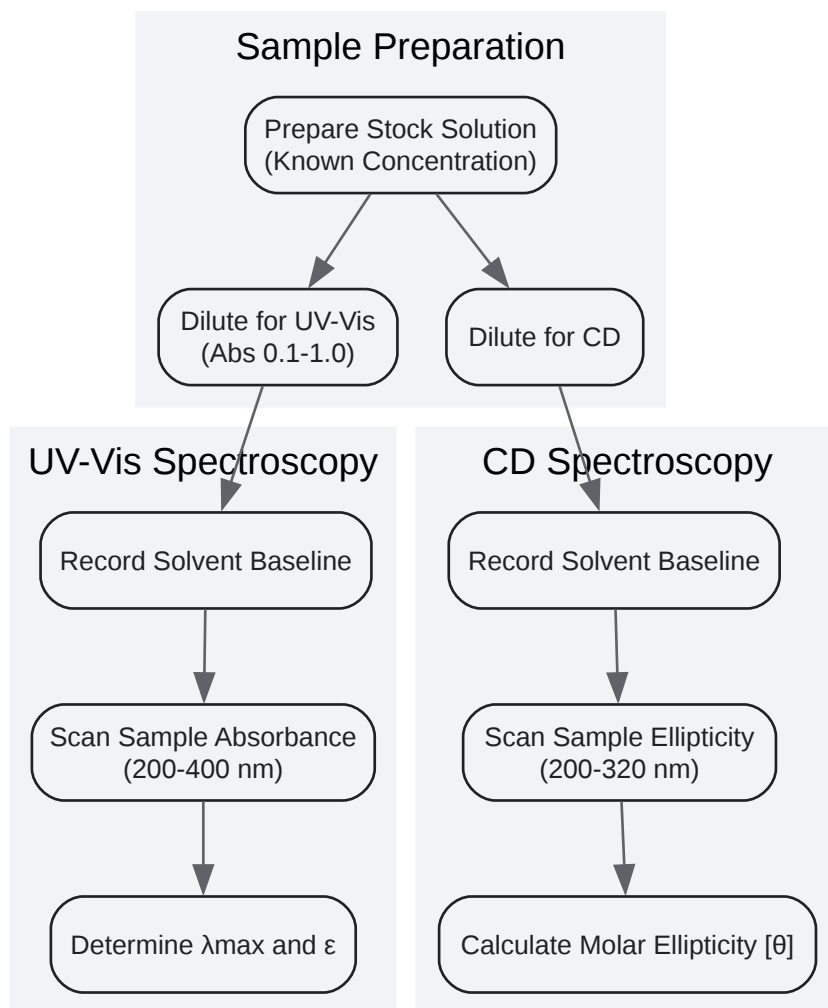
## Mass Spectrometry Workflow



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Caption: Workflow for Mass Spectrometry analysis of **2'-O,4'-C-Methylenecytidine**.

## UV-Vis and CD Spectroscopy Workflow



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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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